29-Azido-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1-thiol
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Overview
Description
29-Azido-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1-thiol is a complex organic compound characterized by its azido and thiol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 29-Azido-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1-thiol typically involves multi-step organic reactions. One common method includes the azidation of a polyether precursor followed by thiolation. The reaction conditions often require the use of solvents like dichloromethane (DCM) and reagents such as trifluoroacetic acid (TFA) for deprotection steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
29-Azido-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Triphenylphosphine (PPh₃) or catalytic hydrogenation.
Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Amines: Resulting from the reduction of the azido group.
Substituted Polyethers: From nucleophilic substitution reactions involving the azido group.
Scientific Research Applications
29-Azido-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Potential use in drug delivery systems due to its ability to form stable conjugates.
Industry: Utilized in the production of specialized polymers and materials
Mechanism of Action
The mechanism of action of 29-Azido-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1-thiol involves its functional groups:
Azido Group: Can undergo click chemistry reactions, forming stable triazole linkages.
Thiol Group: Can form disulfide bonds, which are crucial in redox biology and protein folding.
Comparison with Similar Compounds
Similar Compounds
- 1-Azido-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid succinimidyl ester
- 11-Azido-3,6,9-trioxaundecan-1-amine
- 3,6,9,12,15,18,21,24,27,30,33-Undecaoxaheptatriacontane-1,35-diol
Uniqueness
29-Azido-3,6,9,12,15,18,21,24,27-nonaoxanonacosane-1-thiol is unique due to its long polyether chain and the presence of both azido and thiol functional groups. This combination allows for versatile chemical modifications and applications in various fields.
Properties
Molecular Formula |
C20H41N3O9S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |
InChI |
InChI=1S/C20H41N3O9S/c21-23-22-1-2-24-3-4-25-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30-15-16-31-17-18-32-19-20-33/h33H,1-20H2 |
InChI Key |
BYLPFNGQGKIEDI-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCS)N=[N+]=[N-] |
Origin of Product |
United States |
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